REACTION_CXSMILES
|
[N+:1]1([O-])[C:2]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]3[N+:14]([O-])=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:8]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1.C[N:22]([CH3:26])C(Cl)=O.C[Si]([C:31]#[N:32])(C)C.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[C:31]([C:6]1[N:1]=[C:2]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([C:26]#[N:22])[N:14]=3)[N:8]=2)[CH:3]=[CH:4][CH:5]=1)#[N:32] |f:3.4.5|
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
[N+]=1(C(=CC=CC1)C1=NC(=CC=C1)C=1[N+](=CC=CC1)[O-])[O-]
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for two weeks at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the water phase was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from a mixture of acetonitrile and tetrahydrofurane
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=CC(=N1)C1=NC(=CC=C1)C1=NC(=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |